molecular formula C12H9NS B116090 5-(thiophen-3-yl)-1H-indole CAS No. 152920-53-1

5-(thiophen-3-yl)-1H-indole

Cat. No.: B116090
CAS No.: 152920-53-1
M. Wt: 199.27 g/mol
InChI Key: IIHUKJUKXSIOCN-UHFFFAOYSA-N
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Description

5-(thiophen-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The thiophene ring is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction between a thiophene derivative and an indole derivative. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(thiophen-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically occurs at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction typically affects the indole ring, converting it to a dihydroindole derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (methyl iodide) in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated indoles, alkylated indoles.

Scientific Research Applications

5-(thiophen-3-yl)-1H-indole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its structural similarity to other bioactive indole derivatives makes it a candidate for drug development.

    Industry: In the field of material science, this compound is explored for its electronic properties. It is used in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(thiophen-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It is a fundamental building block in many bioactive molecules.

    Thiophene: A five-membered ring containing one sulfur atom. It is used in the synthesis of various pharmaceuticals and materials.

    Benzothiophene: A bicyclic structure consisting of a benzene ring fused to a thiophene ring. It has applications in medicinal chemistry and material science.

Uniqueness

5-(thiophen-3-yl)-1H-indole is unique due to the combination of the indole and thiophene rings in a single molecule. This dual-ring structure imparts unique electronic and chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds.

Properties

IUPAC Name

5-thiophen-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHUKJUKXSIOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566326
Record name 5-(Thiophen-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152920-53-1
Record name 5-(Thiophen-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as in (D29) from 5-bromoindole and thiophene-3-boronic acid to give (D40) (1.1 g, 100%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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